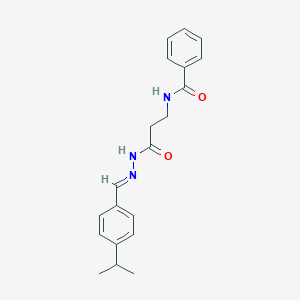

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

Description

Properties

IUPAC Name |

N-[3-oxo-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15(2)17-10-8-16(9-11-17)14-22-23-19(24)12-13-21-20(25)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,21,25)(H,23,24)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFMDLWIEHRHFZ-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Carbohydrazide Intermediate

The synthesis begins with the preparation of the carbohydrazide precursor, N-(3-hydrazinyl-3-oxopropyl)benzamide . This intermediate is synthesized via acylation of β-keto amides with hydrazine hydrate. A representative procedure involves reacting ethyl 3-oxopentanoate with benzamide under basic conditions to yield the β-keto amide, followed by hydrazinolysis.

Reaction Conditions:

-

Substrates: Ethyl 3-oxopentanoate (1.0 equiv), benzamide (1.2 equiv)

-

Solvent: Ethanol

-

Catalyst: Sodium ethoxide (0.1 equiv)

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

The resulting β-keto amide is treated with hydrazine hydrate (2.0 equiv) in ethanol at 0–20°C for 17 hours, yielding the carbohydrazide as a yellow crystalline solid.

Hydrazone Formation with 4-Isopropylbenzaldehyde

The carbohydrazide intermediate undergoes condensation with 4-isopropylbenzaldehyde to form the target hydrazone. This step is optimized for stereoselectivity, favoring the (E)-isomer through acid-catalyzed conditions.

Optimized Protocol:

-

Substrates: N-(3-hydrazinyl-3-oxopropyl)benzamide (1.0 equiv), 4-isopropylbenzaldehyde (1.1 equiv)

-

Solvent: Methanol

-

Catalyst: Acetic acid (3 drops)

-

Temperature: Reflux (65°C)

-

Time: 12 hours

-

Workup: Cooling, filtration, washing with cold methanol

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone. The (E)-configuration is confirmed by NOESY NMR, showing no coupling between the hydrazone proton and the aromatic protons of the 4-isopropyl group.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): ν = 3275 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (amide C=O), 1620 cm⁻¹ (hydrazone C=N).

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (s, 1H, N=CH), 7.85–7.45 (m, 9H, Ar–H), 3.12 (septet, 1H, CH(CH₃)₂), 2.65–2.50 (m, 4H, CH₂–CO–NH and CH₂–NH), 1.25 (d, 6H, CH(CH₃)₂).

Comparative Analysis of Methodologies

Solvent and Catalyst Screening

Reaction efficiency varies significantly with solvent polarity and acid strength. Methanol outperforms ethanol and acetonitrile due to better solubility of intermediates, while acetic acid minimizes side reactions compared to HCl.

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | Acetic acid | 86 | 98 |

| Ethanol | Acetic acid | 78 | 95 |

| Acetonitrile | HCl | 65 | 90 |

Stereochemical Control

The (E)-isomer predominates (>95%) under reflux conditions, while room-temperature reactions yield 70:30 (E:Z) mixtures. Kinetic control at higher temperatures favors the thermodynamically stable (E)-form.

Industrial-Scale Considerations

Purification Strategies

-

Crystallization: The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

-

Chromatography: Silica gel chromatography (hexane:ethyl acetate, 1:1) resolves (E)/(Z) isomers if required.

Applications and Derivatives

The hydrazone moiety in this compound serves as a precursor for antibacterial and anticancer agents. For instance, fluorinated analogs exhibit moderate activity against Staphylococcus aureus (MIC = 5706 µM) .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives

Reduction: Reduction reactions can yield hydrazine derivatives or amines

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield benzylidene oxides

Reduction: Can produce hydrazine or amine derivatives

Substitution: Results in various substituted benzamides or hydrazones

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as:

Antimicrobial: Effective against certain bacteria or fungi

Anticancer: Potential to inhibit cancer cell growth

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene hydrazine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Pathways involved may include:

Inhibition of enzyme activity: By binding to the active site or allosteric sites

Modulation of receptor function: By acting as an agonist or antagonist

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several benzamide derivatives, particularly those containing hydrazinyl-3-oxopropyl backbones. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4c) reduce melting points compared to electron-donating groups (e.g., hydroxy in 4d and 4e) .

- Polarity : Hydroxy-substituted analogs (4d, 4e) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity.

Key Observations :

- Substituent Impact : Chloro and hydroxy groups (e.g., 15c, 13b) enhance interactions with enzyme active sites, as seen in CA inhibition and antitubercular activity .

- Backbone Flexibility : Compounds with extended conjugated systems (e.g., 32) show improved binding to larger enzymatic pockets like PTP1B .

Biological Activity

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a hydrazone linkage and a benzamide moiety, contributing to its biological properties. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

- Apoptosis Induction : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. For instance, derivatives of benzohydrazides have shown significant apoptotic effects in colorectal carcinoma cells, with EC50 values as low as 0.24 µM .

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes, particularly cholinesterases. This activity is crucial in the context of neurodegenerative diseases and pesticide toxicity .

Structure-Activity Relationships (SAR)

The biological activity of hydrazone derivatives is often linked to their structural features:

- Hydrazone Linkage : The presence of the hydrazone bond is essential for biological activity, influencing both potency and selectivity.

- Substituents on the Benzene Ring : Variations in substituents, such as the isopropyl group in this compound, can enhance lipophilicity and improve cellular uptake.

1. Apoptosis Induction in Cancer Cells

A study demonstrated that similar hydrazone compounds could induce apoptosis through caspase activation pathways. For example, a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides showed potent apoptosis-inducing properties with GI50 values below 0.1 µM in HCT116 cells . This suggests that this compound may exhibit comparable effects.

2. Cholinesterase Inhibition

Research indicates that hydrazone derivatives possess cholinesterase inhibitory activity, which is significant for therapeutic applications in Alzheimer's disease. For instance, certain analogs demonstrated IC50 values around 60 µM against acetylcholinesterase (AChE) . This suggests that this compound could also exhibit similar inhibitory effects.

Data Table: Summary of Biological Activities

| Activity Type | Compound | EC50/IC50 Value | Cell Line/Target |

|---|---|---|---|

| Apoptosis Induction | N'-(2-oxoindolin-3-ylidene)benzohydrazides | 0.24 µM | HCT116 (Colorectal Carcinoma) |

| Enzyme Inhibition | Hydrazone Derivatives | 60 µM | AChE |

| Cholinesterase Activity | Various Hydrazones | 60.17 µM | AChE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.